molecular formula C11H18O3 B13196881 Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13196881
M. Wt: 198.26 g/mol
InChI Key: AFGWHSMLGJTYMJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of a carboxylic acid precursor with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the spirocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-4-8(2)6-11(5-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

AFGWHSMLGJTYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)C(=O)OC)C

Origin of Product

United States

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